5-(Diphenylamino)-3-phenyl-2-((phenylsulfonyl)methyl)-1,2,4-thiadiazol-2-ium bromide
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Overview
Description
5-(Diphenylamino)-3-phenyl-2-((phenylsulfonyl)methyl)-1,2,4-thiadiazol-2-ium bromide is an organic compound that has garnered interest due to its diverse applications in various scientific fields. Known for its unique structure, which combines diphenylamino, phenylsulfonyl, and thiadiazolium moieties, it exhibits distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylamino)-3-phenyl-2-((phenylsulfonyl)methyl)-1,2,4-thiadiazol-2-ium bromide involves a multi-step process. Generally, it begins with the preparation of intermediates, such as diphenylamine, phenylsulfonyl chloride, and phenyl hydrazine. The reaction conditions often involve controlled temperatures and the use of organic solvents like dichloromethane or toluene.
A typical synthetic route may include:
Nucleophilic substitution reactions to form diphenylamino derivatives.
Sulfonylation reactions with phenylsulfonyl chloride under acidic or basic conditions.
Condensation reactions to form the thiadiazole ring structure.
Quaternization to introduce the bromide ion.
Industrial Production Methods
Industrial synthesis methods focus on optimizing yields and reducing costs. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency. Reaction conditions are often optimized to ensure reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly involving the diphenylamino group.
Reduction: Reductive reactions may target the sulfonyl moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Examples include hydrogen peroxide and potassium permanganate.
Reducing Agents: Examples include sodium borohydride and lithium aluminum hydride.
Substitution Conditions: Often involve Lewis acids or bases, such as aluminum chloride or sodium hydroxide.
Major Products
The products of these reactions depend on the specific reaction pathway but may include various derivatives of the original compound with modified functional groups or ring structures.
Scientific Research Applications
5-(Diphenylamino)-3-phenyl-2-((phenylsulfonyl)methyl)-1,2,4-thiadiazol-2-ium bromide is utilized in numerous research areas:
Chemistry: Studied for its potential as a reagent in organic synthesis and for its unique electronic properties.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials, such as conductive polymers and light-emitting diodes (LEDs).
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: Includes enzymes, receptors, and nucleic acids.
Pathways Involved: May interact with signaling pathways related to oxidative stress, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
5-(Diphenylamino)-3-phenyl-2-thiodiazole
5-(Diphenylamino)-3-phenyl-2-((methylsulfonyl)methyl)-1,2,4-thiadiazole
Uniqueness
What sets 5-(Diphenylamino)-3-phenyl-2-((phenylsulfonyl)methyl)-1,2,4-thiadiazol-2-ium bromide apart is its combined functional groups that impart unique chemical reactivity and biological activity. Its structural complexity enables diverse interactions with other molecules, making it a versatile compound for various applications.
And there you have it—a detailed dive into the world of this fascinating compound!
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-N,N,3-triphenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N3O2S2.BrH/c31-34(32,25-19-11-4-12-20-25)21-29-26(22-13-5-1-6-14-22)28-27(33-29)30(23-15-7-2-8-16-23)24-17-9-3-10-18-24;/h1-20H,21H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFJWOGRGQQBRF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](SC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)CS(=O)(=O)C5=CC=CC=C5.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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